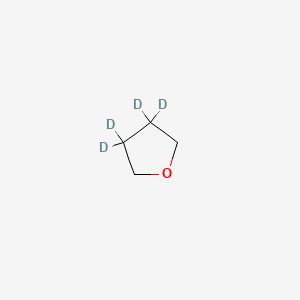
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a thiol group (-SH) and a sulfate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(6-phenylhexyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the steps of mixing, reaction, and purification. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. The sulfate ester group can enhance the solubility and bioavailability of the compound, facilitating its transport and uptake in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the sulfate ester group.
Methanethiol: Another thiol compound with a shorter carbon chain.
Butanethiol: A thiol compound with a longer carbon chain.
Uniqueness
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) is unique due to the presence of both a thiol group and a sulfate ester group
Propriétés
Numéro CAS |
27976-22-3 |
|---|---|
Formule moléculaire |
C14H23NO3S2 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
6-(2-sulfosulfanylethylamino)hexylbenzene |
InChI |
InChI=1S/C14H23NO3S2/c16-20(17,18)19-13-12-15-11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,15H,1-2,4,7-8,11-13H2,(H,16,17,18) |
Clé InChI |
CHDCOQRRIRGECX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
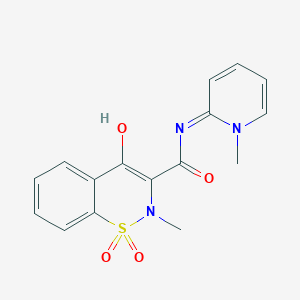
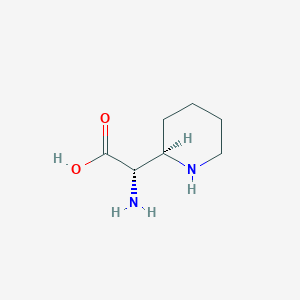
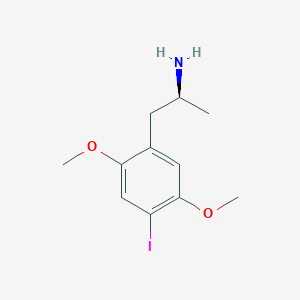

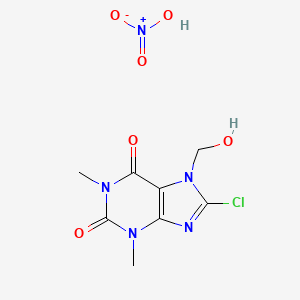
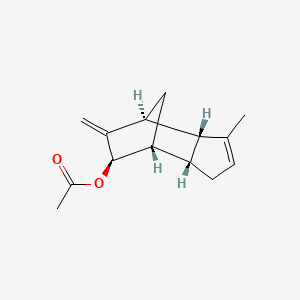

![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
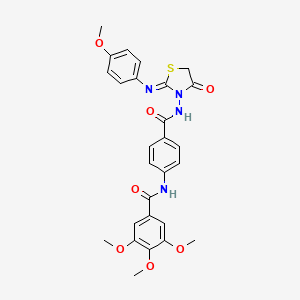
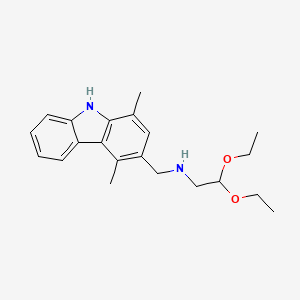
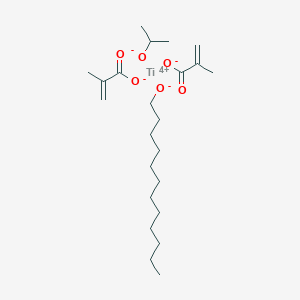
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
